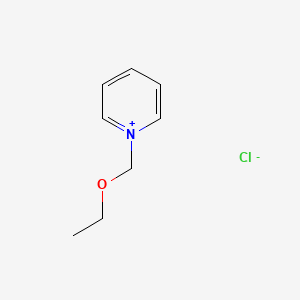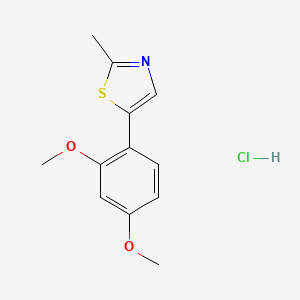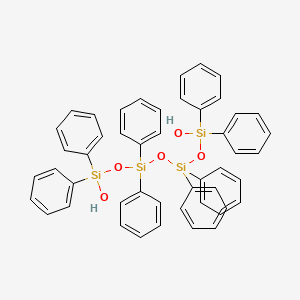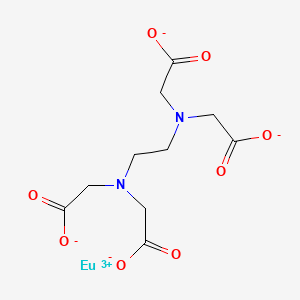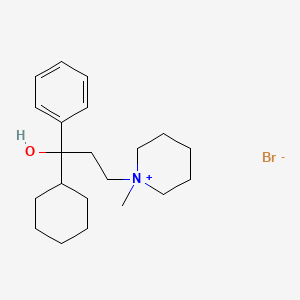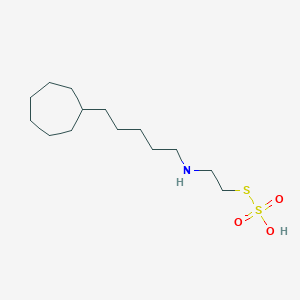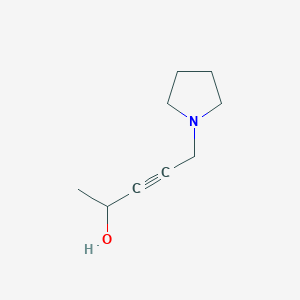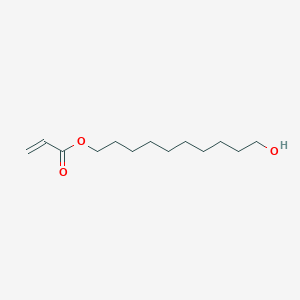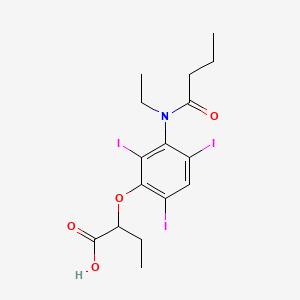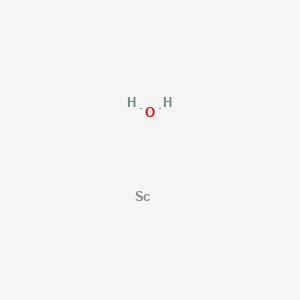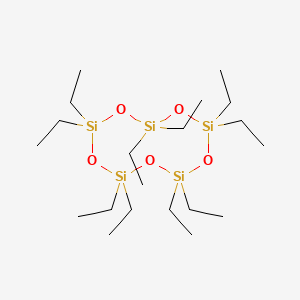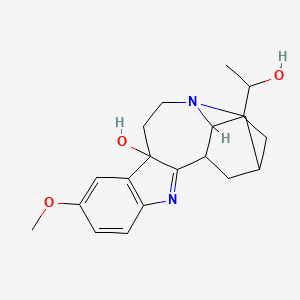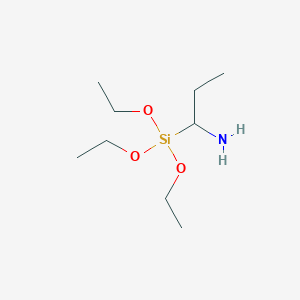
1-Propanamine, 1-(triethoxysilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 1-(triethoxysilyl)-: is a chemical compound with the molecular formula C9H23NO3Si and a molecular weight of 221.3693 g/mol . It is also known by other names such as (γ-Aminopropyl)triethoxysilane and (3-Aminopropyl)triethoxysilane . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanamine, 1-(triethoxysilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with ammonia or amines under controlled conditions . The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Propanamine, 1-(triethoxysilyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanamine, 1-(triethoxysilyl)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as or to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides .
Major Products Formed:
Polysiloxanes: Formed through condensation reactions.
Substituted amines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 1-(triethoxysilyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Employed in the synthesis of functionalized silanes and siloxanes .
Biology:
- Utilized in the modification of surfaces for biomolecule immobilization.
- Applied in the preparation of biocompatible materials for medical devices .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the development of antimicrobial coatings .
Industry:
- Used in the production of adhesives, sealants, and coatings.
- Employed in the manufacture of advanced composite materials .
Wirkmechanismus
The mechanism of action of 1-Propanamine, 1-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The amine group can react with electrophiles , while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Vergleich Mit ähnlichen Verbindungen
3-(Trimethoxysilyl)-1-propanamine: Similar structure but with methoxy groups instead of ethoxy groups.
N-(Trimethoxysilylpropyl)amine: Another similar compound with methoxy groups.
Uniqueness: 1-Propanamine, 1-(triethoxysilyl)- is unique due to its triethoxysilyl group, which provides distinct hydrolysis and condensation properties compared to its trimethoxysilyl counterparts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
21729-84-0 |
|---|---|
Molekularformel |
C9H23NO3Si |
Molekulargewicht |
221.37 g/mol |
IUPAC-Name |
1-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-9(10)14(11-6-2,12-7-3)13-8-4/h9H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
JBHRGAHUHVVXQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


